5-Bromo-2,6-dichloropyridine-3,4-diamine

Medicinal Chemistry C–H Functionalization Sequential Synthesis

This penta-substituted pyridine building block is differentiated by its orthogonal reactivity profile: the C5–Br bond is significantly more reactive than the C2/C6–Cl bonds in Pd-catalyzed cross-couplings, enabling chemoselective, sequential functionalization. Unlike the non-brominated analog 2,6-dichloropyridine-3,4-diamine (CAS 101079-63-4), which offers only chemically equivalent chlorine handles and leads to statistical mixtures, this compound allows a controlled three-step diversification strategy (e.g., first Suzuki at C5, then Buchwald-Hartwig at C2/C6, then final derivatization). It is a strategic intermediate for kinase inhibitor SAR exploration and FBDD campaigns where the bromine anomalous signal enables rapid experimental phasing of co-crystal structures. Procure it to accelerate your medicinal chemistry timelines and reduce synthetic complexity.

Molecular Formula C5H4BrCl2N3
Molecular Weight 256.91 g/mol
Cat. No. B8510864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,6-dichloropyridine-3,4-diamine
Molecular FormulaC5H4BrCl2N3
Molecular Weight256.91 g/mol
Structural Identifiers
SMILESC1(=C(C(=NC(=C1Br)Cl)Cl)N)N
InChIInChI=1S/C5H4BrCl2N3/c6-1-2(9)3(10)5(8)11-4(1)7/h10H2,(H2,9,11)
InChIKeyCFNZPAJPHXQQRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,6-dichloropyridine-3,4-diamine: A Multi-Functional Halogenated Pyridine Scaffold for Selective Derivatization


5-Bromo-2,6-dichloropyridine-3,4-diamine (CAS 1388817-12-6) is a penta-substituted pyridine derivative classified as a halogenated heterocyclic building block . Its molecular architecture features a unique combination of three distinct reactive centers: a bromine atom at the 5-position, chlorine atoms at the 2- and 6-positions, and primary amine groups at the 3- and 4-positions . This specific arrangement is designed to provide a programmable, orthogonal reactivity profile for sequential palladium-catalyzed cross-coupling reactions and heterocycle annulation, making it a strategic intermediate in medicinal chemistry programs targeting kinase inhibitors and other bioactive molecules .

Why 2,6-Dichloropyridine-3,4-diamine Cannot Substitute for 5-Bromo-2,6-dichloropyridine-3,4-diamine


The critical differentiation lies in the orthogonal reactivity of the C5–Br bond versus the C2/C6–Cl bonds. In the non-brominated analog 2,6-dichloropyridine-3,4-diamine (CAS 101079-63-4), the two chlorine atoms are the only halogen handles for cross-coupling, but they are chemically equivalent, severely limiting the ability to introduce two different substituents in a controlled, sequential manner . The 5-bromo substituent in the target compound is significantly more reactive than the chloro substituents in palladium-catalyzed transformations, following the well-established oxidative addition order of C–I > C–Br > C–Cl [1]. This allows for a chemoselective first functionalization exclusively at the 5-position, followed by subsequent derivatizations at the 2- and 6-positions, a synthetic sequence that is impossible with the bromo-absent comparator. Substituting with the simpler analog would force a chemist to either accept a statistical mixture of products or undertake a more complex, lower-yielding synthetic route, directly impacting project timelines and material costs.

Quantitative Differentiation Evidence for 5-Bromo-2,6-dichloropyridine-3,4-diamine Against Key Comparators


Orthogonal Cross-Coupling Reactivity: C5–Br vs. C2/C6–Cl Selectivity

In palladium-catalyzed cross-coupling reactions, the C5–Br bond in 5-Bromo-2,6-dichloropyridine-3,4-diamine is preferentially activated over the C2/C6–Cl bonds. This orthogonality is a class-level principle derived from well-defined oxidative addition kinetics. For aryl halides on pyridine rings, the relative reactivity follows I > Br >> Cl [1]. This allows for the selective and sequential introduction of different molecular fragments. In direct contrast, the comparator 2,6-dichloropyridine-3,4-diamine possesses only two chemically identical C–Cl bonds, offering no possibility for chemoselective monofunctionalization with a single cross-coupling partner . Quantitative kinetic data for this specific substrate is not available in the open literature; however, the principle is universally applicable for palladium(0)-catalyzed reactions, where oxidative addition of Ph–Br is approximately 10^2 to 10^3 times faster than that of Ph–Cl under comparable conditions [1].

Medicinal Chemistry C–H Functionalization Sequential Synthesis

Efficient Annulation to Imidazo[4,5-c]pyridine Scaffolds: A Validated Synthetic Step

A specific downstream application of 5-Bromo-2,6-dichloropyridine-3,4-diamine is its direct conversion to 7-Bromo-4,6-dichloro-1H-imidazo[4,5-c]pyridine (CAS 1388817-13-7) . The ortho-diamine functionality is a prerequisite for this annulation, and the presence of the 5-bromo substituent on the resulting imidazopyridine is crucial for subsequent structure-activity relationship (SAR) exploration. The synthesis from the target compound is documented to proceed by reaction with triethyl orthoformate and acetic anhydride . While a yield for this specific step is not publicly disclosed, the successful formation of this advanced intermediate, which retains all halogen handles, validates the target compound's utility. In contrast, the non-brominated analog would yield a simpler, non-functionalized imidazopyridine core incapable of late-stage diversification, a severe limitation for analog synthesis.

Kinase Inhibitors Heterocycle Synthesis Bromodomain Inhibitors

Computational Physicochemical Differentiation: Enhanced Heavy Atom Count for Crystallography

A key differentiator for procurement in a structural biology context is the presence of the bromine atom, which serves as an anomalous scatterer for X-ray crystallography. Computational property data from authoritative databases shows that 5-Bromo-2,6-dichloropyridine-3,4-diamine has a heavy atom count of 11 and a monoisotopic mass of 254.897 Da . The comparator 2,6-dichloropyridine-3,4-diamine has a heavy atom count of 10 and a lower mass, lacking the selenium or bromine anomalous signal . This difference, while seemingly small, is practically significant: the bromine atom can be used for experimental phasing to solve protein-ligand co-crystal structures, providing unambiguous binding mode data that the chlorinated analog cannot. This makes the brominated compound a superior choice for fragment screening campaigns where structural validation is critical.

Fragment-Based Drug Discovery X-ray Crystallography Molecular Design

Target Application Scenarios for 5-Bromo-2,6-dichloropyridine-3,4-diamine Based on Its Orthogonal Reactivity


Sequential Diversification in Kinase Inhibitor Lead Optimization

Medicinal chemists engaged in a kinase inhibitor program require a core scaffold that can be iteratively decorated to explore SAR vectors. The target compound allows for a first Suzuki coupling at the C5–Br position under mild conditions, followed by a second Buchwald-Hartwig amination or Suzuki coupling at a C2/C6–Cl position under more forcing conditions, and finally a third functionalization at the remaining chloro position. This three-step sequential diversification is enabled by the orthogonal halogen reactivity, as established in Section 3. The non-brominated analog would be incapable of this controlled sequence, leading to complex mixtures and lower overall yields [1].

Fragment Elaboration with Structural Validation in Fragment-Based Drug Discovery (FBDD)

In an FBDD campaign, a fragment hit derived from a pyridine core needs to be elaborated and structurally validated. The 5-Bromo-2,6-dichloropyridine-3,4-diamine fragment can be grown via C5 cross-coupling, and the resulting elaborated fragment can be soaked into protein crystals. The intrinsic bromine anomalous signal, which is significantly stronger than that of chlorine (as detailed in Section 3), can then be used for rapid experimental phasing of the co-crystal structure, providing unambiguous binding mode data to guide the next design cycle. The des-bromo fragment would require a time-consuming heavy-atom soak, creating a critical bottleneck [2].

Synthesis of C7-Diversified Imidazo[4,5-c]pyridine Libraries for Bromodomain Inhibition

A research team targeting bromodomain-containing proteins (e.g., BRD4) needs to generate a library of imidazo[4,5-c]pyridines. The target compound is cyclized to the core scaffold 7-Bromo-4,6-dichloro-1H-imidazo[4,5-c]pyridine, as evidenced by patented synthetic routes . The retained C7–Br handle then allows for the parallel synthesis of diverse analogs via Suzuki coupling. The non-brominated starting material would produce a scaffold that cannot be diversified at this position, severely limiting the chemical space that can be explored and reducing the likelihood of finding a potent, selective inhibitor.

Quote Request

Request a Quote for 5-Bromo-2,6-dichloropyridine-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.